(E)-6-Methoxy-2-styrylquinazolin-4(1H)-one
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Overview
Description
(E)-6-Methoxy-2-styrylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxy group at the 6th position and a styryl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-Methoxy-2-styrylquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-aminobenzamide and cinnamaldehyde.
Condensation Reaction: The 6-methoxy-2-aminobenzamide undergoes a condensation reaction with cinnamaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base intermediate is then cyclized under reflux conditions in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-6-Methoxy-2-styrylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the styryl group or other functional groups.
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-6-Methoxy-2-styrylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Styrylquinazolin-4(3H)-one: Lacks the methoxy group at the 6th position.
6-Methoxyquinazolin-4(3H)-one: Lacks the styryl group at the 2nd position.
2-Phenylquinazolin-4(3H)-one: Has a phenyl group instead of a styryl group at the 2nd position.
Uniqueness
(E)-6-Methoxy-2-styrylquinazolin-4(1H)-one is unique due to the presence of both the methoxy group at the 6th position and the styryl group at the 2nd position. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
127033-41-4 |
---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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